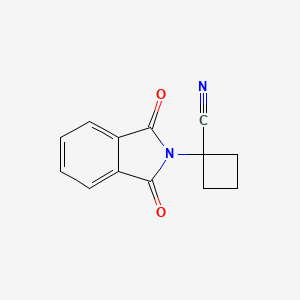

1-(1,3-二氧代-2,3-二氢-1H-异吲哚-2-基)环丁烷-1-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

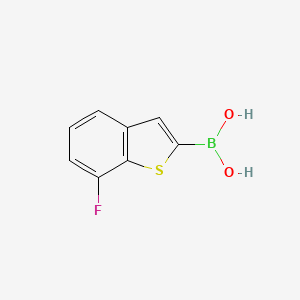

“1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile” is a chemical compound with the molecular formula C13H10N2O2 . It has a molecular weight of 226.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O2/c14-8-13(6-3-7-13)15-11(16)9-4-1-2-5-10(9)12(15)17/h1-2,4-5H,3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo a coupled oxidation of imidazoles and tetraynes to form fused multifunctionalized isoindole-1,3-diones . This reaction involves the formation of three new C–C bonds and two new

科学研究应用

质子异构化和衍生物形成

研究探索了相关环丁烷衍生物的异构化过程,深入了解了通过质子异构化从环氧化合物形成羧酸衍生物。该过程涉及在非质子介质中用二异丙基酰胺锂处理,展示了合成相关化合物的潜在途径 (V. V. Razin & N. Ulin, 2003)。

重排合成发色团

另一项研究讨论了 4-氧代丁烷-1,1,2,2-四腈重排为戊-1,3-二烯-1,1,3-三腈部分。这种重排促进了三氰呋喃和三氰吡咯的结构类似物的合成,这些类似物是供体-受体发色团的重要受体 (M. Y. Belikov et al., 2016)。

有机合成中的光化学应用

对苯并吡喃和苯并噻吩腈的光环加成反应的研究揭示了生成环丁衍生物的机理,突出了光化学反应在构建复杂有机骨架中的作用 (D. Schwebel & P. Margaretha, 2000)。

脱氢环化生成吡啶亚甲基衍生物

已经报道了通过脱氢分子间环化形成双(吡啶亚甲基)环丁烷,为在材料科学和催化中具有潜在应用的新型化合物提供了一条途径 (T. Muramatsu et al., 2009)。

环丁烯衍生物的酸性和动力学研究

对环丁烯衍生物的酸度和动力学行为的研究为这些化合物的稳定性和反应性提供了基础知识,这对于设计具有特定性质的反应途径和材料至关重要 (C. F. Bernasconi et al., 2004)。

属性

IUPAC Name |

1-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-13(6-3-7-13)15-11(16)9-4-1-2-5-10(9)12(15)17/h1-2,4-5H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHWFZICCVJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)

![1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2545161.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)